N-(Benzenecarbothioyl)-N-(1-phenylethyl)benzamide
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Overview
Description
N-(Benzenecarbothioyl)-N-(1-phenylethyl)benzamide is an organic compound that belongs to the class of thioamides This compound is characterized by the presence of a benzenecarbothioyl group and a 1-phenylethyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Benzenecarbothioyl)-N-(1-phenylethyl)benzamide typically involves the reaction of benzenecarbothioyl chloride with N-(1-phenylethyl)benzamide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the thioamide group. The general reaction scheme is as follows:
Benzenecarbothioyl chloride+N-(1-phenylethyl)benzamide→this compound+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(Benzenecarbothioyl)-N-(1-phenylethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amine.
Substitution: Halogenated or nitrated derivatives of the benzamide core.
Scientific Research Applications
N-(Benzenecarbothioyl)-N-(1-phenylethyl)benzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex thioamide derivatives.
Biology: Investigated for its potential as an enzyme inhibitor due to its thioamide group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-(Benzenecarbothioyl)-N-(1-phenylethyl)benzamide involves its interaction with specific molecular targets. The thioamide group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition of their activity. The compound may also interact with cellular pathways involved in inflammation and cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(Benzenecarbothioyl)benzamide
- N-(1-Phenylethyl)benzamide
- N-(Benzenecarbothioyl)-N-methylbenzamide
Uniqueness
N-(Benzenecarbothioyl)-N-(1-phenylethyl)benzamide is unique due to the presence of both benzenecarbothioyl and 1-phenylethyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity and specificity in its interactions with molecular targets.
Properties
CAS No. |
89873-87-0 |
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Molecular Formula |
C22H19NOS |
Molecular Weight |
345.5 g/mol |
IUPAC Name |
N-(benzenecarbonothioyl)-N-(1-phenylethyl)benzamide |
InChI |
InChI=1S/C22H19NOS/c1-17(18-11-5-2-6-12-18)23(21(24)19-13-7-3-8-14-19)22(25)20-15-9-4-10-16-20/h2-17H,1H3 |
InChI Key |
RJVYFKIZUWHNTP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)N(C(=O)C2=CC=CC=C2)C(=S)C3=CC=CC=C3 |
Origin of Product |
United States |
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